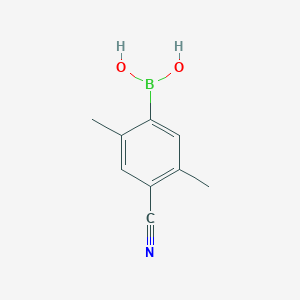
4-Cyano-2,5-dimethylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2,5-dimethylphenylboronic acid is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where this compound is prepared from 4-Cyano-2,5-dimethylphenyl bromide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
4-Cyano-2,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid are used as proton sources.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
科学的研究の応用
4-Cyano-2,5-dimethylphenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Cyano-2,5-dimethylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The cyano and methyl substituents on the phenyl ring influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methyl substituents, making it less reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-Formylphenylboronic Acid but with the formyl group in a different position.
Uniqueness
4-Cyano-2,5-dimethylphenylboronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. These substituents also make it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C9H10BNO2 |
|---|---|
分子量 |
174.99 g/mol |
IUPAC名 |
(4-cyano-2,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,12-13H,1-2H3 |
InChIキー |
NDTLSKWEURHZNJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1C)C#N)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
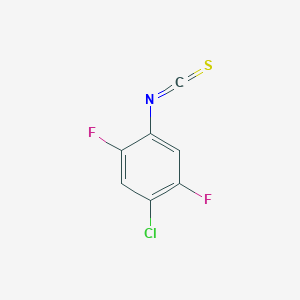
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
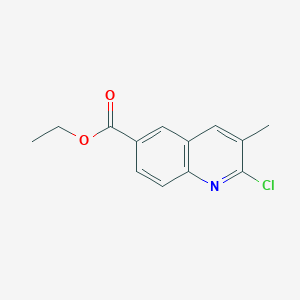
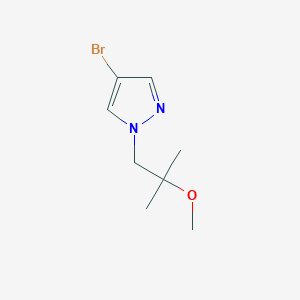
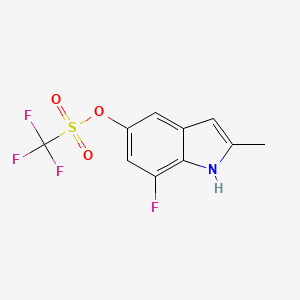

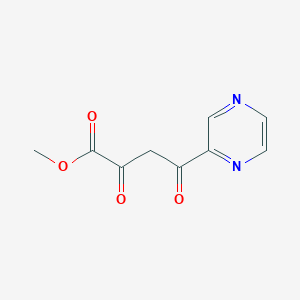
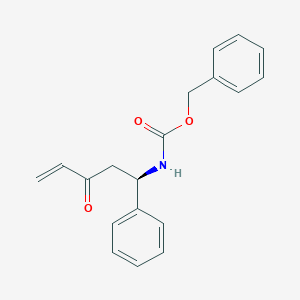
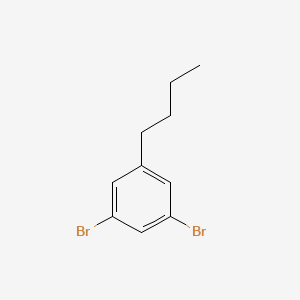
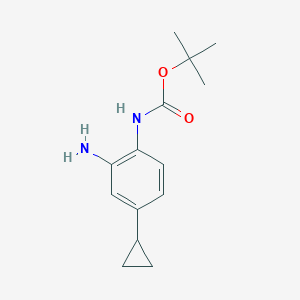
![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
